

Histone H3 (1-25) Peptide: A Technical Guide for Methyltransferase Substrate Applications

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Compound of Interest

Compound Name: Histone H3 (1-25), amide

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Audience: Researchers, scientists, and drug development professionals in the fields of epigenetics, enzymology, and oncology.

Abstract: The N-terminal tail of Histone H3 is a focal point for a multitude of post-translational modifications that orchestrate chromatin dynamics and gene expression. The synthetic peptide corresponding to the first 25 amino acids of Histone H3, H3 (1-25), has emerged as an indispensable tool for the biochemical and functional characterization of histone methyltransferases (HMTs). This technical guide provides an in-depth overview of the H3 (1-25) peptide's application as a substrate, featuring quantitative data for key enzymes, detailed experimental protocols for various assay platforms, and visual workflows to aid in experimental design and data interpretation.

Introduction: The Role of the H3 (1-25) Peptide in Epigenetic Research

Histone methyltransferases are a large family of enzymes that catalyze the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to lysine and arginine residues on histone proteins.^[1] These modifications are critical epigenetic marks that influence chromatin structure and function. The N-terminal tail of Histone H3 is particularly rich in methylation sites, including Lysine 4 (H3K4), Lysine 9 (H3K9), and Lysine 27 (H3K27).^{[1][2][3]}

The Histone H3 (1-25) peptide (Sequence: ARTKQTARKSTGGKAPRKQLATKAA-NH₂) mimics the native N-terminal tail and serves as a versatile and efficient substrate for numerous HMTs

in vitro.[4][5] Its use circumvents the complexities and costs associated with using full-length histones or reconstituted nucleosomes, while still providing a specific and sensitive measure of enzyme activity.[6] This peptide is instrumental in high-throughput screening (HTS) for HMT inhibitors, kinetic characterization of enzymes, and elucidating substrate specificity.[5][7] For instance, it has been demonstrated to be a more efficient substrate for the HMT G9a than both the H3 (15-39) fragment and the full-length histone protein.[4][5]

Quantitative Data: H3 (1-25) as a Substrate for Key Methyltransferases

The H3 (1-25) peptide is a validated substrate for several well-characterized lysine methyltransferases (KMTs) and has been employed extensively in inhibitor profiling. The following tables summarize its use with prominent HMTs and the potency of selected inhibitors measured using this peptide.

Table 1: Methyltransferases Utilizing Histone H3 (1-25) Peptide Substrate

Enzyme Family	Enzyme Name(s)	Target Residue(s)	Biological Role of Methylation	Reference
Lysine (KMT)	G9a (EHMT2), GLP (EHMT1)	H3K9	Transcriptional Repression, Heterochromatin Formation	[6] [8] [9]
Lysine (KMT)	SETD7 (SET7/9, KMT7)	H3K4	Transcriptional Activation	[6] [10] [11] [12]
Lysine (KMT)	SUV39H1	H3K9	Heterochromatin Maintenance	[6]
Lysine (KMT)	MLL4	H3K4	Transcriptional Activation	[6]
Lysine (KMT)	PRDM9	H3K4, H3K36	Meiotic Recombination	[2]
Arginine (PRMT)	CARM1 (PRMT4)	H3R2, H3R17, H3R26	Transcriptional Activation	[3] [13]

Table 2: Inhibitor Potency (IC₅₀) Determined Using H3 (1-25) Peptide Substrate

Target Enzyme	Inhibitor	IC ₅₀ (nM)	Assay Type	Reference
GLP	Compound 4 (MS0124)	13 ± 4	Scintillation Proximity Assay	[8]
G9a	Compound 4 (MS0124)	440 ± 63	Scintillation Proximity Assay	[8]
GLP	Compound 17	4 ± 1	Scintillation Proximity Assay	[9]
G9a	Compound 17	259 ± 80	Scintillation Proximity Assay	[9]
SETD7	(R)-PFI-2	2.0 ± 0.2	Scintillation Proximity Assay	[11]
SETD7	(S)-PFI-2 (negative control)	1000 ± 100	Scintillation Proximity Assay	[11]

Experimental Protocols for HMT Assays Using H3 (1-25) Peptide

A variety of assay formats can be used to measure the activity of HMTs with the H3 (1-25) peptide. The choice of method often depends on throughput requirements, available equipment, and the need to use radioactive materials.

Protocol 1: Radioisotope-Based Scintillation Proximity Assay (SPA)

This method is a robust, sensitive assay that measures the incorporation of a tritium-labeled methyl group from ³H-SAM onto a biotinylated H3 (1-25) peptide.[8][9][10]

Principle: When the ³H-methyl group is transferred to the biotinylated peptide, the peptide is captured by streptavidin-coated SPA beads. The proximity of the tritium to the scintillant within the beads generates a light signal that is quantifiable.

Key Reagents & Materials:

- Purified HMT (e.g., G9a, SETD7).
- Biotinylated Histone H3 (1-25) peptide.
- S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) and non-radioactive SAM.
- Streptavidin-coated SPA beads.
- Assay Buffer (e.g., 25 mM Potassium Phosphate pH 8.0, 1 mM EDTA, 2 mM MgCl₂, 0.01% Triton X-100).[\[8\]](#)[\[10\]](#)
- Stop Solution (e.g., 7.5 M Guanidine Hydrochloride).[\[10\]](#)
- Microplates (384-well or 96-well).
- Microplate scintillation counter.

Step-by-Step Procedure:

- **Reaction Preparation:** In a microplate, prepare the reaction mixture. For a 10 µL final volume, combine the assay buffer, desired concentration of SAM (e.g., a mix of cold SAM and ³H-SAM), and the biotinylated H3 (1-25) peptide (e.g., 1-2 µM).[\[10\]](#)[\[11\]](#) For inhibitor studies, add the compound at various concentrations.
- **Enzyme Addition:** Initiate the reaction by adding the HMT to a final concentration determined by prior enzyme titration (e.g., 5 nM G9a or 20 nM SETD7).[\[10\]](#)
- **Incubation:** Incubate the plate at room temperature (23°C) or 30°C for a set time (e.g., 20-60 minutes), ensuring the reaction is within the linear range.[\[8\]](#)[\[9\]](#)
- **Reaction Termination:** Stop the reaction by adding the Stop Solution.
- **Detection:** Add a suspension of SPA beads to each well. Incubate the plate for at least 30 minutes to allow the biotinylated peptide to bind to the beads.
- **Signal Measurement:** Measure the signal using a microplate scintillation counter.

Protocol 2: Bioluminescent MTase-Glo™ Assay

This homogeneous "add-mix-measure" assay quantifies the formation of S-adenosyl-L-homocysteine (SAH), the common product of all HMT reactions.

Principle: In a coupled-enzyme reaction, SAH is converted to ADP, which is then used to generate ATP. The amount of ATP produced is detected using a luciferase/luciferin reaction, generating a light signal proportional to SAH concentration and thus HMT activity.[\[14\]](#)

Key Reagents & Materials:

- Purified HMT.
- Histone H3 (1-25) peptide.
- SAM.
- MTase-Glo™ Reagent and Detection Solution (Promega).[\[14\]](#)
- Assay Buffer appropriate for the enzyme.
- White, opaque microplates.
- Plate-reading luminometer.

Step-by-Step Procedure:

- **Reaction Setup:** In a white microplate, set up the HMT reaction in a final volume of 5-10 µL. Combine the assay buffer, H3 (1-25) peptide, and SAM. Add test compounds if screening for inhibitors.
- **Initiate Reaction:** Add the HMT to start the reaction.
- **Incubation:** Incubate for 30-60 minutes at the optimal temperature for the enzyme (e.g., 23°C or 30°C).[\[15\]](#)[\[16\]](#)
- **First Detection Step:** Add an equal volume of MTase-Glo™ Reagent to each well to stop the reaction and convert SAH to ADP. Incubate for 30 minutes at room temperature.

- **Second Detection Step:** Add an equal volume of MTase-Glo™ Detection Solution to convert ADP to a luminescent signal. Incubate for another 30 minutes at room temperature.
- **Signal Measurement:** Measure luminescence using a plate-reading luminometer. The signal is inversely proportional to enzyme activity (more activity = more SAH = less signal).

Protocol 3: Fluorescence Polarization (FP) Transcreener® EPIGEN MT Assay

This is a non-radioactive, competitive immunoassay that detects SAH.

Principle: SAH produced by the HMT reaction is converted to AMP by coupling enzymes. A highly specific antibody for AMP is used, which binds to a fluorescently labeled AMP tracer, resulting in a high FP signal. AMP produced from the HMT reaction displaces the tracer from the antibody, causing a decrease in the FP signal.[\[17\]](#)

Key Reagents & Materials:

- Purified HMT (e.g., G9a).
- Histone H3 (1-25) peptide (e.g., 10 µM).[\[17\]](#)
- SAM (e.g., 2 µM).[\[17\]](#)
- Transcreener® EPIGEN MT Assay Kit (BellBrook Labs), including Stop Buffer and SAH Detection Mixture.
- Low-volume black microplates.
- Microplate reader capable of measuring fluorescence polarization.

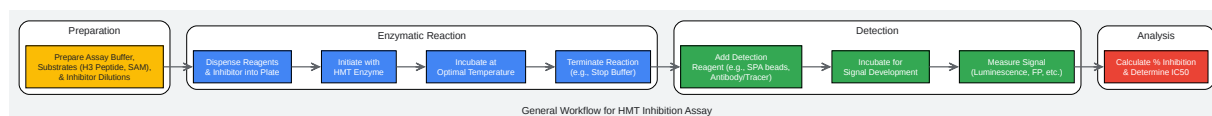
Step-by-Step Procedure:

- **Reaction Setup:** In a microplate, add the HMT enzyme in its buffer.
- **Initiate Reaction:** Start the reaction by adding a mixture of the H3 (1-25) peptide and SAM. The final reaction volume is typically 15 µL.[\[17\]](#)

- Incubation: Incubate the plate for 60-120 minutes at the optimal temperature (e.g., 30°C).[17]
- Reaction Termination: Add Stop Buffer to each well.
- Detection: Add the SAH Detection Mixture, which contains the coupling enzymes, antibody, and tracer.
- Incubation: Incubate for 60 minutes at room temperature.
- Signal Measurement: Read the fluorescence polarization on a suitable plate reader. A decrease in mP (millipolarization) units indicates enzyme activity.

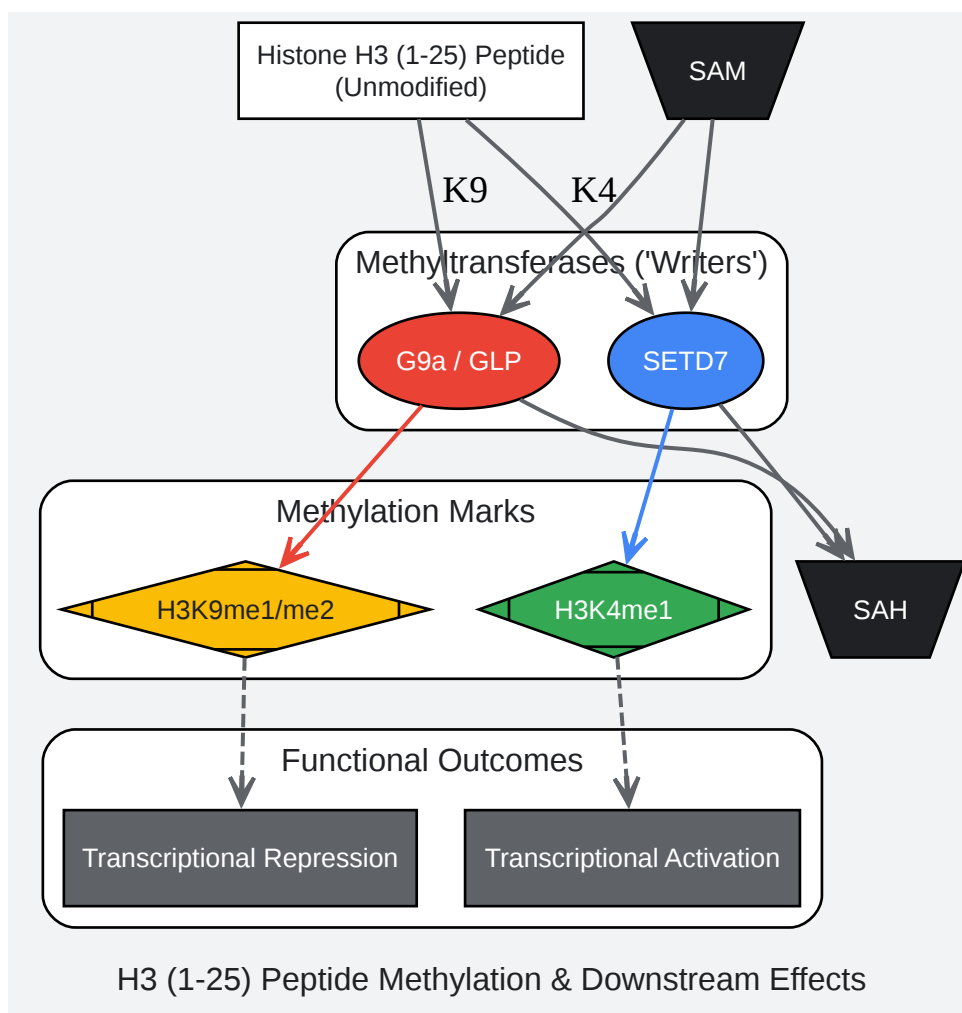
Visualization of Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and biological context for H3 (1-25) peptide methylation.



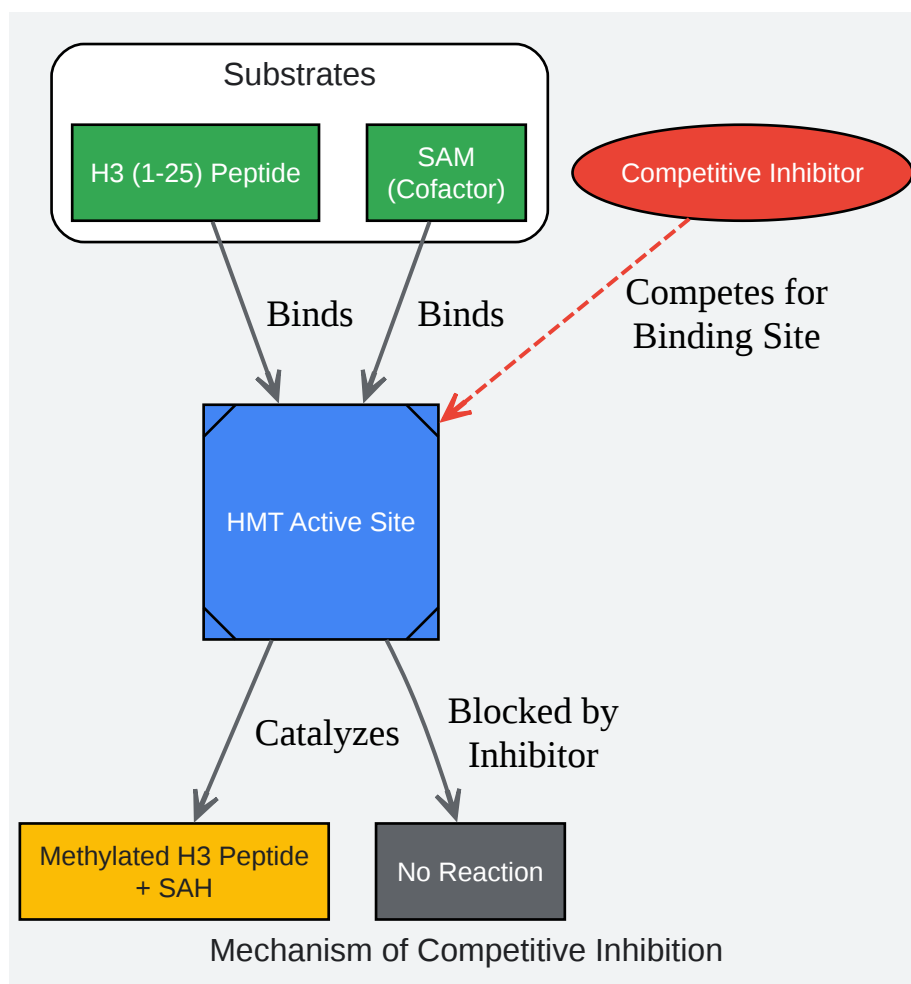
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Caption: A generalized experimental workflow for an HMT inhibition assay.



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Caption: Simplified pathway of H3 (1-25) methylation by key HMTs.



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Caption: Logical diagram of an inhibitor competing with H3 (1-25) peptide.

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